4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbaldehyde oxime
Overview
Description
“4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbaldehyde oxime” is a chemical compound with the CAS Number: 341967-76-8 . It has a molecular weight of 283.74 . The IUPAC name for this compound is 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzenecarboximidamide .
Molecular Structure Analysis
The linear formula of this compound is C11H10ClN3O2S . The InChI Code is 1S/C11H10ClN3O2S/c12-11-14-5-9(18-11)6-17-8-3-1-7(2-4-8)10(13)15-16/h1-5,10H,6,13H2 .Physical And Chemical Properties Analysis
The melting point of “4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbaldehyde oxime” is between 179-181°C .Scientific Research Applications
Chemical Synthesis and Modifications
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbaldehyde oxime and its derivatives have been involved in various chemical synthesis processes. For instance, the transformation of 2-nitrothiazole-5-carbaldehyde oxime into different nitriles and oxadiazoles through dehydration and other chemical reactions has been documented (Borthwick et al., 1973). Similarly, the synthesis of related oxime ether derivatives and their crystallographic studies highlight the compound's role in complex chemical reactions (Dey et al., 2017).
Antibacterial and Antimicrobial Activity
Research has shown that derivatives of 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbaldehyde oxime exhibit significant antibacterial and antimicrobial properties. Studies on coumarine derivatives and their antibacterial effects against various bacterial strains highlight this potential (Govori et al., 2013). Another study demonstrates the antimicrobial potency of related thiazol compounds against both Gram-positive and Gram-negative bacteria and fungi (Liaras et al., 2011).
Molecular Docking and Quantum Chemical Calculations
The compound and its derivatives have been subjects of molecular docking and quantum chemical calculations, providing insights into their molecular structures and potential applications in medicinal chemistry. For example, molecular docking studies of related thiazole derivatives have been conducted to predict their biological effects (Viji et al., 2020).
Anticancer and Antibacterial Evaluation
Some derivatives have been evaluated for their anticancer and antibacterial efficacy. Novel thiazolo[2,3-b]quinazolinones, for instance, showed promise as anticancer and antibacterial agents (Deshineni et al., 2020).
Synthesis of New Derivatives
The synthesis of new derivatives of this compound has been explored for various purposes, including as fungicide agents and in other chemical applications (Thalij et al., 2015).
Other Applications
Additional studies have looked into the compound's derivatives for applications in areas like antioxidant additives for lubricating oils, highlighting its versatility in different industrial and scientific settings (Amer et al., 2011).
Safety And Hazards
properties
IUPAC Name |
(NE)-N-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-11-13-6-10(17-11)7-16-9-3-1-8(2-4-9)5-14-15/h1-6,15H,7H2/b14-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEJWNDJLWORGZ-LHHJGKSTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)OCC2=CN=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)OCC2=CN=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbaldehyde oxime |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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